![molecular formula C17H25N3O3 B1449173 methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate CAS No. 1630114-56-5](/img/structure/B1449173.png)
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Descripción general
Descripción
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine, which shares a similar structure, is a laboratory chemical . It has a molecular weight of 205.3 and is stored under N2 .
Synthesis Analysis
A compound with a similar structure, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, was synthesized and crystallized to investigate its suitability for electro-optic device applications .
Molecular Structure Analysis
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a linear formula of C12H19N3 . Another compound, Imatinib, which has a similar structure, forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Chemical Reactions Analysis
The compound 4-[(4-Methylpiperazin-1-yl)methyl]aniline is used as an intermediate to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Physical And Chemical Properties Analysis
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a boiling point of 122 - 124 / 0.05mm .
Aplicaciones Científicas De Investigación
Antitumor Activities
Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate and its derivatives have been explored for their potential antitumor activities. For instance, the synthesis of certain analogs from L-tyrosine methyl ester and D-tyrosine ethyl ester, which displayed selective antitumor activities, highlights the compound's relevance in cancer research (Xiong Jing, 2011).
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Research into the structure-activity relationship of PPARγ agonists has included compounds structurally related to methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate. These studies have provided insights into the effects of different substitutions on the phenyl alkyl ether moiety, contributing to our understanding of PPARγ agonism (J. Collins et al., 1998).
Antimalarial Activity
Some derivatives of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate have been synthesized and evaluated for their antimalarial activities. These studies contribute to the understanding of structure-activity relationships in the development of antimalarial agents (L. M. Werbel et al., 1986).
Synthesis of Novel Derivatives
Researchers have designed and synthesized novel derivatives of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate for various potential applications. These derivatives are characterized through techniques like NMR and MS, contributing to the field of synthetic chemistry (Yang Jing, 2010).
Antispasmodic Activity
Studies have been conducted on the antispasmodic activities of related compounds, which suggest potential therapeutic applications of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate in treating spasms or related disorders (J. Cymerman‐Craig et al., 1955).
Antihistaminic Agents
Derivatives of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate have been explored for their H1-antihistaminic activity, indicating the compound's potential in the development of new classes of antihistaminic agents (V. Alagarsamy et al., 2013).
Antimicrobial Activity
Research into novel dipeptide derivatives attached to triazole-pyridine moieties, including those structurally related to methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate, has shown promising antimicrobial activities, broadening the scope of its potential applications (I. Abdel-Ghany et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAUUVCWNJQLCT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



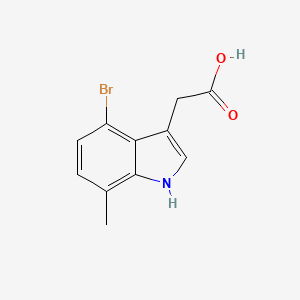
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
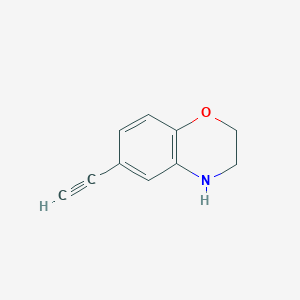
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)
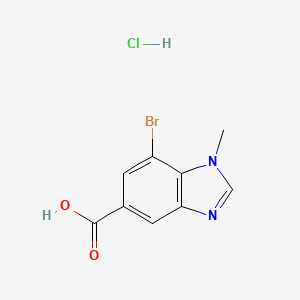
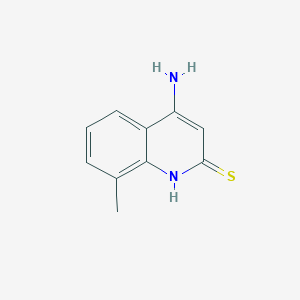
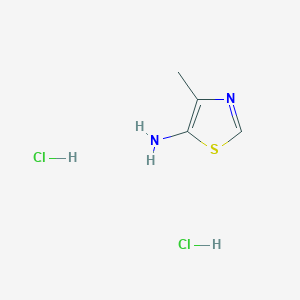
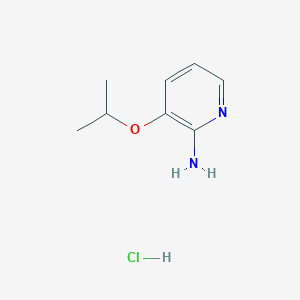


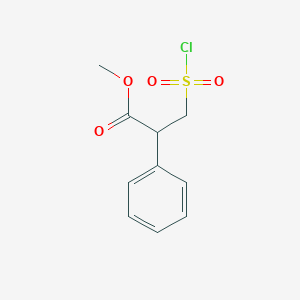
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)